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Compound of Interest

Compound Name:

4-[6-[4-(1-

Methylethoxy)phenyl]pyrazolo[1,5-

a]pyrimidin-3-yl]quinoline

Cat. No.: B607154 Get Quote

Introduction
DMH1 (Dorsomorphin Homolog 1) is a potent and highly selective small molecule inhibitor of

the Bone Morphogenetic Protein (BMP) signaling pathway.[1] Specifically, it targets the

intracellular kinase domain of BMP type I receptors, primarily the Activin receptor-like kinase 2

(ALK2).[2][3] This selectivity makes DMH1 an invaluable tool for dissecting the roles of BMP

signaling in various biological processes and a potential therapeutic agent in diseases

characterized by aberrant BMP pathway activation, such as certain cancers and genetic

disorders.[1] This guide provides a detailed overview of the physical and chemical properties of

DMH1, its mechanism of action, and key experimental protocols for its use in research and

drug development.

Physical and Chemical Properties
DMH1 is a synthetic organic compound with well-defined physical and chemical characteristics.

These properties are crucial for its handling, storage, and application in experimental settings.
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Property Value

Chemical Name
4-[6-[4-(1-Methylethoxy)phenyl]pyrazolo[1,5-

a]pyrimidin-3-yl]-quinoline

Molecular Formula C₂₄H₂₀N₄O

Molecular Weight 380.44 g/mol

CAS Number 1206711-16-1

Appearance Light yellow to orange solid powder

Melting Point Not readily available in the literature.

Solubility

Soluble in DMSO (up to 32 mg/mL or 84.11

mM).[4] Insoluble in water and ethanol.[4] For in

vivo use, it can be prepared in a vehicle of 10%

DMSO, 40% PEG300, 5% Tween-80, and 45%

saline to a concentration of at least 1 mg/mL.[5]

Storage and Stability

Store the solid powder at -20°C for up to 3

years.[6] Stock solutions in DMSO can be

stored at -80°C for up to 2 years.[3] Avoid

repeated freeze-thaw cycles.[2] Shipped at

ambient temperature.[4]

Mechanism of Action and Signaling Pathway
DMH1 exerts its biological effects by selectively inhibiting the kinase activity of BMP type I

receptors, with a particular potency for ALK2. The canonical BMP signaling pathway is initiated

by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase

receptors on the cell surface. This binding event leads to the phosphorylation and activation of

the type I receptor by the constitutively active type II receptor. The activated type I receptor

then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and

SMAD8. These phosphorylated R-SMADs form a complex with the common mediator SMAD

(co-SMAD), SMAD4. This complex then translocates to the nucleus, where it acts as a

transcription factor to regulate the expression of target genes.
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DMH1 competitively binds to the ATP-binding pocket of the ALK2 kinase domain, preventing

the phosphorylation of SMAD1/5/8 and thereby blocking downstream signaling.[2][3]
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Caption: DMH1 inhibits BMP signaling by blocking ALK2-mediated phosphorylation of

SMAD1/5/8.

Biological Activity and Selectivity
DMH1 is a highly selective inhibitor of BMP receptors. Its inhibitory concentrations (IC₅₀) for

various kinases are summarized below.
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Kinase Target IC₅₀ (nM)

ALK1 27

ALK2 107.9

ALK3 <5

ALK6 47.6

ALK5 No significant inhibition

KDR (VEGFR-2) No significant inhibition

PDGFR No significant inhibition

AMPK No significant inhibition

Note: IC₅₀ values can vary slightly between different assay conditions.[3]

Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of DMH1

against a specific kinase, such as ALK2.

Materials:

Recombinant human ALK2 kinase

DMH1

Staurosporine (positive control)

Kinase buffer

[γ-³³P]ATP

Substrate peptide

96-well plates
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Scintillation counter

Procedure:

Prepare serial dilutions of DMH1 (e.g., 10 concentrations with 3-fold serial dilutions starting

from 30 µM).[2]

In a 96-well plate, add the recombinant ALK2 kinase, the substrate peptide, and the kinase

buffer.

Add the diluted DMH1 or control (DMSO vehicle, staurosporine) to the wells.

Initiate the kinase reaction by adding [γ-³³P]ATP (final concentration of 10 µM).[2]

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

Wash the filter plate to remove unincorporated [γ-³³P]ATP.

Measure the radioactivity of the captured substrate using a scintillation counter.

Calculate the percentage of inhibition for each DMH1 concentration and determine the IC₅₀

value.

Western Blot for Phospho-SMAD1/5/8
This protocol is used to determine the effect of DMH1 on BMP-induced SMAD1/5/8

phosphorylation in a cellular context.

Materials:

Cell line of interest (e.g., A549, HEK293)

DMH1

BMP4 (or other BMP ligand)
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Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1, anti-β-actin (loading

control)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Seed cells in a multi-well plate and allow them to adhere overnight.

Pre-treat the cells with various concentrations of DMH1 (e.g., 1, 3, 5 µM) or vehicle (DMSO)

for 1 hour.[7]

Stimulate the cells with BMP4 (e.g., 50 ng/mL) for 30-60 minutes.[8]

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Determine the protein concentration of the lysates using a BCA assay.

Denature the protein samples by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.[8]
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Incubate the membrane with the primary antibody against phospho-SMAD1/5/8 overnight at

4°C.[8]

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.[8]

Detect the signal using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe for total SMAD1 and a loading control (e.g., β-actin) to

normalize the data.

Experimental Workflow for In Vivo Studies
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Caption: A typical workflow for evaluating the in vivo efficacy of DMH1 in a xenograft model.

In Vivo Administration Protocol (Mouse Xenograft Model):

Animal Model: Severe combined immunodeficient (SCID) or other appropriate mouse

strains.
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Tumor Cell Implantation: Subcutaneously inject tumor cells (e.g., A549) into the flanks of the

mice.

DMH1 Formulation: Prepare DMH1 in a suitable vehicle, such as 12.5% 2-hydroxypropyl-β-

cyclodextrin in saline.

Dosage and Administration: Administer DMH1 via intraperitoneal (i.p.) injection at a dose of,

for example, 5 mg/kg every other day.[5]

Monitoring: Measure tumor volume and body weight regularly throughout the study.

Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for

further analysis (e.g., histology, Western blot, qPCR).

Conclusion
DMH1 is a powerful and selective research tool for investigating the multifaceted roles of the

BMP signaling pathway. Its well-characterized physical and chemical properties, coupled with

established experimental protocols, make it a reliable reagent for both in vitro and in vivo

studies. For professionals in drug development, the high selectivity of DMH1 presents a

promising starting point for the design of novel therapeutics targeting diseases driven by

dysregulated BMP signaling. This guide provides a solid foundation for the effective and safe

use of DMH1 in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.sigmaaldrich.com/US/en/product/sigma/d8946
https://www.targetmol.com/compound/dmh-1
https://www.researchgate.net/publication/260611111_DMH1_a_Small_Molecule_Inhibitor_of_BMP_Type_I_Receptors_Suppresses_Growth_and_Invasion_of_Lung_Cancer
https://academic.oup.com/endo/article/156/11/4269/2423149
https://www.benchchem.com/product/b607154#physical-and-chemical-properties-of-dmh1
https://www.benchchem.com/product/b607154#physical-and-chemical-properties-of-dmh1
https://www.benchchem.com/product/b607154#physical-and-chemical-properties-of-dmh1
https://www.benchchem.com/product/b607154#physical-and-chemical-properties-of-dmh1
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b607154?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

